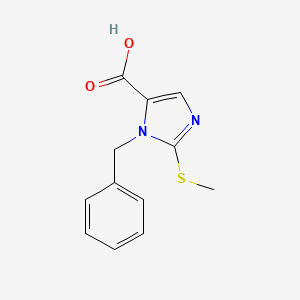

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-benzyl-2-methylsulfanylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-17-12-13-7-10(11(15)16)14(12)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYNFRZAKQERPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383706 | |

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403479-30-1 | |

| Record name | 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] The specific derivative, 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, represents a sophisticated scaffold with potential applications in drug discovery, particularly as a building block for more complex molecules. Its unique substitution pattern—a benzyl group at the N-1 position for lipophilicity, a methylsulfanyl group at C-2 which can be a key pharmacophoric element or a synthetic handle for further modification, and a carboxylic acid at C-5 for polar interactions or amide coupling—makes it a valuable target for synthetic chemists.

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind the chosen synthetic strategy, details the underlying reaction mechanisms, and presents self-validating protocols for each critical transformation.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway beginning with a commercially available or readily synthesized precursor. The chosen strategy focuses on a sequential functionalization of a pre-formed imidazole ring, which offers a high degree of control and predictability.

The key disconnections are made at the N-benzyl, S-methyl, and the carboxylic acid functional groups, leading to the identification of a pivotal starting material: Ethyl 2-mercapto-1H-imidazole-5-carboxylate . This precursor is advantageous as it already contains the imidazole core with the required functionalities at positions 2 and 5, albeit in a protected or precursor form (thiol and ethyl ester, respectively).

The forward synthesis, therefore, is designed as a three-step sequence:

-

N-Benzylation: Selective alkylation of the N-1 position of the imidazole ring with benzyl bromide.

-

S-Methylation: Alkylation of the sulfur atom of the 2-mercapto group with a methylating agent.

-

Ester Hydrolysis: Conversion of the ethyl ester at the C-5 position to the final carboxylic acid.

This sequence is strategically chosen to prevent unwanted side reactions. For instance, performing the N-benzylation before S-methylation ensures that the more nucleophilic nitrogen of the imidazole ring is protected, thus favoring the desired S-alkylation in the subsequent step. The ester hydrolysis is performed last as the carboxylic acid moiety could interfere with the preceding alkylation steps by acting as a base or a competing nucleophile.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated in the following diagram:

Caption: A three-step synthetic route to the target compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of Ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate (N-Benzylation)

This initial step involves the selective N-alkylation of the imidazole ring. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the deprotonated imidazole nitrogen acts as the nucleophile.[2]

Mechanistic Rationale

The imidazole ring possesses two nitrogen atoms. In an unsymmetrical imidazole, the choice of which nitrogen gets alkylated is influenced by electronic and steric factors. In this case, a base is used to deprotonate the imidazole, forming an imidazolate anion which is a potent nucleophile. This anion then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[2]

Caption: Mechanism of N-benzylation of the imidazole.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 2-mercapto-1H-imidazole-5-carboxylate | 1.0 | 186.22 | 1.86 g |

| Benzyl bromide | 1.1 | 171.04 | 1.3 mL |

| Anhydrous Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 2.07 g |

| Anhydrous Acetonitrile (CH₃CN) | - | - | 40 mL |

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-mercapto-1H-imidazole-5-carboxylate (1.86 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add anhydrous acetonitrile (40 mL) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (1.3 mL, 11 mmol) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate as a solid.

Step 2: Synthesis of Ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate (S-Methylation)

This step involves the selective methylation of the thiol group. The 2-mercaptoimidazole exists in tautomeric equilibrium with its thione form. A base is used to deprotonate the thiol, forming a thiolate anion which is a strong nucleophile.

Mechanistic Rationale

The S-alkylation of a 2-mercaptoimidazole proceeds via an SN2 reaction.[3] The thiolate anion, being a soft nucleophile, readily attacks the electrophilic methyl group of the methylating agent (e.g., methyl iodide), displacing the iodide leaving group.

Caption: Mechanism of S-methylation of the 2-mercapto group.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate | 1.0 | 276.35 | 2.76 g |

| Sodium Hydride (NaH, 60% dispersion in oil) | 1.2 | 24.00 | 0.48 g |

| Methyl Iodide (CH₃I) | 1.2 | 141.94 | 0.83 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.48 g, 12 mmol) in anhydrous THF (20 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve ethyl 1-benzyl-2-mercapto-1H-imidazole-5-carboxylate (2.76 g, 10 mmol) in anhydrous THF (30 mL) and add it dropwise to the NaH suspension over 20 minutes.

-

Stir the mixture at 0°C for 30 minutes after the addition is complete.

-

Add methyl iodide (0.83 mL, 12 mmol) dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water (10 mL) at 0°C.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: ethyl acetate/hexane gradient) to afford ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate.

Step 3: Synthesis of this compound (Ester Hydrolysis)

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using a strong base, followed by acidification.[4]

Mechanistic Rationale

The basic hydrolysis of esters is an irreversible process that proceeds through a nucleophilic acyl substitution mechanism.[4][5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired carboxylic acid.[4]

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Protocol

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| Ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate | 1.0 | 290.37 | 2.90 g |

| Sodium Hydroxide (NaOH) | 3.0 | 40.00 | 1.20 g |

| Ethanol (EtOH) | - | - | 30 mL |

| Water (H₂O) | - | - | 10 mL |

| 2M Hydrochloric Acid (HCl) | - | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve ethyl 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylate (2.90 g, 10 mmol) in ethanol (30 mL).

-

Add a solution of sodium hydroxide (1.20 g, 30 mmol) in water (10 mL).

-

Heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is no longer visible.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

-

Acidify the solution to pH 3-4 by the dropwise addition of 2M HCl. A precipitate will form.

-

Stir the suspension in the ice bath for 30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Conclusion

The synthesis of this compound has been successfully designed and detailed in a robust, three-step sequence starting from ethyl 2-mercapto-1H-imidazole-5-carboxylate. Each step—N-benzylation, S-methylation, and ester hydrolysis—has been presented with a detailed, practical protocol and a discussion of the underlying chemical principles. This guide is intended to provide researchers, scientists, and drug development professionals with a reliable and understandable pathway to this valuable chemical entity, thereby facilitating its use in further research and development endeavors.

References

- Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)

-

Nikitina, P. A., et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

-

Nikitina, P. A., et al. (2023). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]

-

Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online. [Link]

-

Al-Amiery, A. A., et al. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. ResearchGate. [Link]

-

Poojary, B., et al. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

-

Ashenhurst, J. (2022). Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2023). 22.7: Alkylation of Enolate Ions. [Link]

-

Hoffman, J. L. (1991). Sequential methylation of 2-mercaptoethanol to the dimethyl sulfonium ion, 2-(dimethylthio)ethanol, in vivo and in vitro. PubMed. [Link]

-

Clark, J. (n.d.). hydrolysis of esters. Chemguide. [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

-

Shimizu, M., et al. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, Vol. 81, No. 2. [Link]

-

Ashenhurst, J. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

-

BYJU'S. (n.d.). Ester Hydrolysis with H2SO4. [Link]

-

LibreTexts Chemistry. (2020). 6.8: Hydrolysis of Esters. [Link]

-

Bhat, M., & Poojary, B. (2017). Figure 2 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]

-

The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry [Video]. YouTube. [Link]

-

Bhatnagar, A., et al. (2014). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent.[1][2] These intrinsic characteristics govern a molecule's behavior from initial formulation to its ultimate interaction with biological systems, influencing critical parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).[3] This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound with potential applications in pharmaceutical research. The imidazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and bioactive molecules, exhibiting a wide range of therapeutic activities.[4][5][6][7]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this and similar compounds. We will delve into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their determination. Furthermore, we will explore the potential biological relevance of this molecular scaffold, particularly in the context of G-protein coupled receptor (GPCR) modulation, based on the activity of structurally related analogs.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure and unambiguous identification.

Structure:

Figure 1: Chemical structure of this compound.

Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 403479-30-1 | [8][9] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [8] |

| Molecular Weight | 248.3 g/mol | [8] |

| InChIKey | IZYNFRZAKQERPQ-UHFFFAOYSA-N | [8] |

| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | [8] |

Predicted Physicochemical Properties

| Property | Predicted Value | Method/Rationale |

| Melting Point (°C) | 180-220 | Based on structurally similar imidazole carboxylic acids. The presence of both hydrogen bond donors and acceptors, along with the rigid aromatic core, suggests a relatively high melting point. |

| Boiling Point (°C) | > 400 (decomposes) | High molecular weight and polarity suggest a high boiling point, likely with decomposition before boiling at atmospheric pressure. |

| Aqueous Solubility | Low to moderate | The carboxylic acid group enhances water solubility, but the benzyl and methylsulfanyl groups contribute to lipophilicity. Solubility is expected to be pH-dependent. |

| pKa (acidic) | 3.5 - 4.5 | The carboxylic acid group is the primary acidic center. The electron-withdrawing nature of the imidazole ring will likely lower the pKa compared to a simple benzoic acid. Computational methods like DFT can provide more precise estimates.[3][10] |

| pKa (basic) | 5.0 - 6.0 | The imidazole ring possesses a basic nitrogen atom. The exact pKa will be influenced by the substituents.[11] |

| logP | 2.0 - 3.0 | The octanol-water partition coefficient is a measure of lipophilicity. The benzyl group is a major contributor to a positive logP value. Various computational methods are available for prediction.[12][13][14][15] |

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established techniques for small molecule characterization.

Synthesis and Purification

The synthesis of the title compound can be approached through a multi-step process, likely involving the formation of the imidazole ring followed by functional group modifications. A plausible synthetic route, adapted from the synthesis of similar imidazole-5-carboxylic acid derivatives, is a one-pot reaction.[16]

Protocol: One-Pot Synthesis of this compound

Figure 2: Proposed synthetic workflow for this compound.

Detailed Methodology:

-

Step 1: Imidazole Ring Formation.

-

To a solution of benzylamine and glyoxylic acid in a mixture of ethanol and water, add potassium thiocyanate.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the precipitated intermediate, 2-thioxo-1-benzyl-imidazolidine-4-carboxylic acid, by filtration.

-

-

Step 2: Methylation and Oxidation.

-

Suspend the intermediate in a suitable solvent such as acetone or DMF.

-

Add a base (e.g., potassium carbonate) followed by the dropwise addition of methyl iodide. Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture to remove inorganic salts.

-

To the filtrate, add a mild oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂) and stir at room temperature.

-

Monitor the oxidation by TLC until the formation of the desired product is complete.

-

-

Step 3: Purification.

-

Quench the reaction and perform an aqueous work-up.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

-

Characterization.

-

Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: To assess purity.

-

-

Determination of Physicochemical Properties

Melting Point:

-

Protocol: The melting point can be determined using a standard melting point apparatus. A small amount of the purified, dry compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the compound melts is recorded. A sharp melting point range is indicative of high purity.[16]

Solubility:

-

Protocol (Thermodynamic Solubility):

-

Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO).

-

Equilibrate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the saturated solutions to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

pKa Determination:

-

Protocol (Potentiometric Titration):

-

Dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

Monitor the pH of the solution as a function of the volume of titrant added using a calibrated pH meter.

-

Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points of the titration curve. Multiple pKa values may be observed due to the presence of both the carboxylic acid and the imidazole ring.

-

logP Determination:

-

Protocol (Shake-Flask Method):

-

Prepare a solution of the compound in one of the two immiscible phases (n-octanol or water).

-

Add an equal volume of the other phase.

-

Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in each phase using HPLC-UV or another suitable analytical method.

-

Calculate the logP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Potential Biological Relevance and Signaling Pathways

While no specific biological activity has been reported for this compound, the imidazole scaffold is a key feature in many biologically active compounds. Notably, structurally similar 1-benzyl-1H-imidazole-5-carboxamide derivatives have been identified as potent agonists of the Takeda G-protein-coupled receptor 5 (TGR5).[1] TGR5, also known as the G-protein-coupled bile acid receptor 1 (GPBAR1), is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[17][18]

Activation of TGR5 by an agonist initiates a signaling cascade that can lead to various beneficial metabolic effects.

TGR5 Signaling Pathway:

Figure 3: Simplified signaling pathway of the TGR5 receptor.

Activation of TGR5 by an agonist leads to the coupling and activation of the Gαs protein. This, in turn, stimulates adenylate cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the CREB transcription factor. In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. In other tissues, TGR5 activation can lead to increased energy expenditure and anti-inflammatory effects. Given the structural similarities, it is plausible that this compound could also modulate the activity of TGR5 or other related GPCRs. Further biological evaluation is warranted to explore this potential.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While experimental data for this specific molecule is limited, we have presented a robust framework for its characterization, including predicted properties and detailed experimental protocols for synthesis, purification, and the determination of key physicochemical parameters. The potential for this compound and its analogs to interact with therapeutically relevant targets such as TGR5 highlights the importance of continued research into this chemical class. The methodologies and insights provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, facilitating the advancement of novel therapeutic agents.

References

-

Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. RSC Medicinal Chemistry. [Link]

-

Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters. [Link]

-

Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry. [Link]

-

Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. [Link]

-

Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. Scientific Reports. [Link]

-

Novel 2-Mercapto imidazole and Triazole derivatives as potent TGR5 receptor agonists. Medicine in Drug Discovery. [Link]

-

Calculation of the pKa of 1-(o-Hydroxyphenyl) imidazole carboxylic esters using the ab initio, DFT and PCM-UAHF models. ResearchGate. [Link]

-

One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]

-

Predicted LogP values for (a) thiazolo[3,2-b][1][17][19]triazoles (1a–16a)... ResearchGate. [Link]

-

Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1][17][19]triazole and Imidazo[2,1-b][1][3][17]thiadiazole Derivatives. Molecules. [Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]

-

1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid | C11H10N2O3. PubChem. [Link]

-

Calculated log P values for imidazole derivatives A-C. ResearchGate. [Link]

-

pKa of imidazoles. Chemistry Stack Exchange. [Link]

-

Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Schrödinger. [Link]

-

This compound | CAS 403479-30-1. Matrix Fine Chemicals. [Link]

-

Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of Computational Chemistry. [Link]

-

In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. Biointerface Research in Applied Chemistry. [Link]

-

1-benzyl-1H-imidazole-5-carboxylic acid. Appretech Scientific Limited. [Link]

-

1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2. PubChem. [Link]

-

(PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

-

Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development. Current Organic Chemistry. [Link]

-

Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry. [Link]

-

View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences. [Link]

-

Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester (CAS 73941-33-0). Cheméo. [Link]

-

An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry. [Link]

-

(PDF) Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ResearchGate. [Link]

Sources

- 1. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 9. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. Heterocycles 52: The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][1,2,4]triazole and Imidazo[2,1-b][1,3,4]thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medcraveonline.com [medcraveonline.com]

- 17. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid: Molecular Structure, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical, field-proven insights into the analysis of substituted imidazole derivatives. While specific experimental data for this exact molecule is not extensively published, this guide establishes a robust framework for its synthesis, characterization, and potential exploration based on well-established knowledge of related compounds.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for interacting with biological targets like enzymes and receptors.[1] Substituted imidazoles, such as the title compound, offer a rich chemical space for the development of novel therapeutic agents.[2][3] This guide focuses on this compound, a molecule that combines the key features of the imidazole core with substituents that may modulate its biological activity and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 403479-30-1 | [4][5] |

| Molecular Formula | C₁₂H₁₂N₂O₂S | [4][5] |

| Molecular Weight | 248.3 g/mol | [4][5] |

| IUPAC Name | This compound | [4] |

| SMILES | CSC1=NC=C(N1CC1=CC=CC=C1)C(O)=O | [4] |

| InChIKey | IZYNFRZAKQERPQ-UHFFFAOYSA-N | [4] |

The molecular structure, depicted below, features a central imidazole ring substituted at the 1, 2, and 5 positions. The benzyl group at the N-1 position introduces a significant hydrophobic character, which can influence its interaction with biological macromolecules. The methylsulfanyl group at the C-2 position and the carboxylic acid at the C-5 position provide sites for potential hydrogen bonding and salt formation, impacting its solubility and binding affinity.

Caption: Molecular structure of this compound.

Synthesis Strategies

A generalized workflow for the synthesis of such a substituted imidazole is presented below. The causality behind this experimental design lies in the strategic introduction of substituents to build the final molecular architecture.

Caption: A plausible synthetic workflow for this compound.

Structural Elucidation and Characterization

A multi-technique approach is essential for the unambiguous structural confirmation of this compound. The following sections detail the expected outcomes from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.[7]

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group (typically in the aromatic region of 7.2-7.5 ppm for the phenyl ring and a singlet around 5.0-5.5 ppm for the CH₂ group), a singlet for the imidazole ring proton (likely downfield, >7.5 ppm), and a singlet for the methylsulfanyl (S-CH₃) protons (around 2.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.[8]

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will provide information on the carbon skeleton. Expected signals include those for the aromatic carbons of the benzyl group (125-140 ppm), the methylene carbon of the benzyl group (~50 ppm), the carbons of the imidazole ring (with C2, attached to two heteroatoms, being the most downfield, >140 ppm), the methyl carbon of the methylsulfanyl group (~15 ppm), and the carbonyl carbon of the carboxylic acid (~160-170 ppm).[8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[7] The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons.[7]

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations) are highly valuable.[7]

-

D₂O Exchange: To confirm the presence of the carboxylic acid proton, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the signal corresponding to the acidic proton confirms its identity.[9]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule, as well as providing structural information through fragmentation patterns.

Expected Mass Spectrum: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 249.07 in positive ion mode, and the deprotonated molecule [M-H]⁻ at m/z 247.05 in negative ion mode. High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₂H₁₂N₂O₂S).

Fragmentation Pattern: The fragmentation of the molecular ion can provide valuable structural insights. Common fragmentation pathways for similar structures include the loss of the benzyl group, cleavage of the methylsulfanyl group, and decarboxylation (loss of CO₂).[10] The fragmentation of the carboxylic acid moiety is a well-understood process.[11][12]

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Utilize an appropriate ionization technique, such as ESI.

-

MS Scan: Acquire a full scan mass spectrum to identify the molecular ion.

-

MS/MS Analysis: Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This will reveal the characteristic fragmentation pattern of the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[6]

Expected Crystal Structure: Obtaining a single crystal suitable for X-ray diffraction would allow for the precise determination of bond lengths, bond angles, and intermolecular interactions. The crystal packing is likely to be influenced by hydrogen bonding involving the carboxylic acid group and potentially π-stacking interactions from the benzyl and imidazole rings.[13] The dihedral angle between the imidazole and benzyl rings is an important conformational feature that would be determined.[14][15]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[6]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed model of the molecule's three-dimensional arrangement.[6]

Caption: Integrated workflow for the structural characterization of this compound.

Potential Applications in Drug Discovery

While there is no specific biological activity reported for this compound, the imidazole scaffold is a component of many biologically active molecules.[3][16] Derivatives of 1-benzyl-1H-imidazole-5-carboxamide have been investigated as potent TGR5 agonists for the treatment of diabetes and metabolic syndromes.[2] Other substituted imidazoles have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[16][17][18][19]

The structural features of the title compound, including the hydrophobic benzyl group, the hydrogen-bonding capable carboxylic acid, and the metabolically interesting methylsulfanyl group, make it a candidate for screening in various biological assays. Its potential as an enzyme inhibitor or a receptor ligand warrants further investigation.

Conclusion

This compound is a molecule of interest due to its substituted imidazole core, a scaffold with proven importance in medicinal chemistry. This guide has provided a comprehensive framework for its synthesis and detailed structural characterization using modern analytical techniques. While specific experimental data for this compound is not widely available, the principles and protocols outlined here, based on extensive knowledge of related imidazole derivatives, provide a solid foundation for researchers to undertake its study. Further investigation into the biological activity of this molecule could reveal novel therapeutic applications.

References

- BenchChem. (2025). Protocol for NMR and Mass Spectrometry Analysis of Imidazo[4,5-d]imidazoles. BenchChem.

- BenchChem. (2025). A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole. BenchChem.

- Supporting Inform

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). (n.d.).

- Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.

- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).

- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). Bioorganic & Medicinal Chemistry, 32, 115972.

- The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. (2022).

- Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240.

- Synthesis and Biological Evaluation of Novel Imidazole Deriv

- Crystal Structures of two Imidazole Derivatives. (n.d.).

- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 2915-2931.

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. BenchChem.

- This compound | CAS 403479-30-1. (n.d.).

- Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3600-3604.

- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz

- Supporting Information for a relevant study. (2017). The Royal Society of Chemistry.

- Supporting Information for a relevant study. (2020). The Royal Society of Chemistry.

- Supporting Information for "Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction". (n.d.).

- 1-Benzyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-5-carboxylic acid. (2024). Smolecule.

- The crystal structure of 1,3-bis(4-(methoxycarbonyl)benzyl)-2-methyl-1H-benzo[d]imidazol-3-ium bromide, C26H25BrN2O4. (2020).

- Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. (n.d.). NIST WebBook.

- 1-benzyl-2-hydroxy-1H-imidazole-5-carboxylic acid. (n.d.). PubChem.

- Synthesis and biological evaluation of new Benzimidazole derivatives. (n.d.).

- Synthesis of 1-benzyl-2, 4, 5-triphenyl-imidazole. (n.d.).

- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (n.d.). PubMed.

- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.

- Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). PubMed.

- Spectroscopy of Carboxylic Acid Deriv

- 1-Benzyl-1H-benzimidazole. (n.d.).

- Mass Spectrometry - Fragmentation P

- 13C NMR Chemical Shifts. (n.d.).

- 1H-Imidazole. (n.d.). NIST WebBook.

- Mass Spectrometry: Fragment

- Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube.

- This compound Product Description. (n.d.). ChemicalBook.

- 1-Benzyl-1H-benzimidazole. (n.d.).

Sources

- 1. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. 403479-30-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 1-Benzyl-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. organicchemistrydata.org [organicchemistrydata.org]

The Imidazole Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Imidazole Derivatives

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1][3] This technical guide provides a comprehensive exploration of the diverse biological activities of imidazole derivatives, with a focus on their applications as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for the synthesis and evaluation of these potent compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the imidazole core.

The Imidazole Core: Physicochemical Properties and Synthetic Strategies

The imidazole ring's planarity and aromaticity, conferred by a sextet of delocalized π-electrons, contribute to its stability.[3][4] It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[2][5] This dual nature, coupled with its high polarity, enhances the pharmacokinetic profiles of imidazole-containing drugs by improving water solubility and the potential for hydrogen bonding with biological targets.[1][6]

General Synthetic Approach: The Debus–Radziszewski Reaction

A classic and versatile method for synthesizing substituted imidazoles is the Debus–Radziszewski reaction. This one-pot condensation reaction involves a dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia (or an ammonium salt).[7][8]

Experimental Protocol: Synthesis of a Trisubstituted Imidazole Derivative [7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting aldehyde (1 mmol) and benzil (1 mmol) in glacial acetic acid (20 mL).

-

Addition of Amine Source: Add ammonium acetate (2 mmol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).[7][9]

Caption: Workflow of the Debus–Radziszewski imidazole synthesis.

Antimicrobial Activity of Imidazole Derivatives

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the development of novel antimicrobial agents.[10] Imidazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[9][11]

Mechanism of Action

The antimicrobial mechanisms of imidazole derivatives are diverse and depend on the specific substitutions on the imidazole core.

-

Antifungal Activity: The most well-characterized mechanism is the inhibition of ergosterol biosynthesis in fungi. Azole antifungals, such as clotrimazole and miconazole, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase.[12][13] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[12][14] Disruption of ergosterol synthesis leads to increased membrane permeability and fluidity, ultimately resulting in fungal cell death.[12][15]

Caption: Mechanism of action of azole antifungal drugs.

-

Antibacterial Activity: The antibacterial action of imidazole derivatives can involve multiple targets, including:

-

Inhibition of Nucleic Acid Synthesis: Some derivatives interfere with DNA replication.[7]

-

Disruption of Cell Wall Synthesis: Certain compounds can inhibit the formation of the bacterial cell wall.[7][16]

-

Cell Membrane Disruption: Imidazole derivatives can also compromise the integrity of the bacterial cell membrane.[7][17]

-

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)[16][18]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microbroth dilution method is a standard procedure for determining the MIC.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test imidazole derivative in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans | Reference |

| Imidazole Derivative HL1 | Varies | Varies | Not Reported | [7] |

| Imidazole Derivative HL2 | Varies | Varies | Not Reported | [7] |

| 3h | Not Reported | Not Reported | 12.5 | [18] |

| 3l | Not Reported | Not Reported | 12.5 | [18] |

Note: Specific MIC values from the provided search results were limited. The table indicates compounds for which antimicrobial activity was reported.

Anticancer Activity of Imidazole Derivatives

Cancer remains a leading cause of mortality worldwide, driving the search for novel and more effective therapeutic agents.[19] Imidazole-based compounds have emerged as promising anticancer agents due to their ability to target multiple cellular pathways involved in cancer progression.[20][21]

Mechanisms of Anticancer Action

Imidazole derivatives exert their anticancer effects through a variety of mechanisms:[19][20]

-

Induction of Apoptosis and Cell-Cycle Arrest: Many imidazole derivatives can induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[20] They can also arrest the cell cycle at different phases (G0/G1, S, or G2/M), preventing uncontrolled cell proliferation.[20][22]

-

Enzyme and Kinase Inhibition: Imidazole-based compounds are potent inhibitors of various kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs), which are crucial for oncogenic signaling.[19][20] They can also inhibit DNA-associated enzymes like topoisomerases.[20]

-

Disruption of Microtubule Dynamics: Some imidazole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest at the G2/M phase, similar to clinically used drugs like paclitaxel.[20]

-

DNA Intercalation: The planar structure of the imidazole ring allows some derivatives to insert between the base pairs of DNA, disrupting its replication and transcription.[19]

Caption: Multifaceted anticancer mechanisms of imidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity[24][25]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| IPM714 | HCT116 (Colorectal) | 1.74 | [23] |

| IPM714 | SW480 (Colorectal) | 2 | [23] |

| 22 | NUGC-3 (Gastric) | 0.05 | [24] |

Anti-inflammatory Activity of Imidazole Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. Imidazole derivatives have shown significant anti-inflammatory properties.[18][23]

Mechanism of Action

The primary anti-inflammatory mechanism of many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[21][25] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[21] Some imidazole derivatives exhibit selective inhibition of COX-2, which is desirable as it is primarily involved in the inflammatory response, while COX-1 is involved in homeostatic functions.[25][26]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats[29]

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the imidazole derivative.

-

Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

| Compound | % Inhibition of Edema | Reference |

| 2h | 49.58 - 58.02 | [18] |

| 2l | 49.58 - 58.02 | [18] |

| 3g | 49.58 - 58.02 | [18] |

| 3h | 49.58 - 58.02 | [18] |

| 3l | 49.58 - 58.02 | [18] |

| 3m | 49.58 - 58.02 | [18] |

Conclusion and Future Perspectives

The imidazole scaffold continues to be a highly fruitful area of research in medicinal chemistry.[2][27] Its versatility allows for the synthesis of a vast array of derivatives with a wide spectrum of biological activities.[21][28] Future research will likely focus on the development of multi-target imidazole derivatives, the optimization of pharmacokinetic and safety profiles, and the exploration of novel mechanisms of action. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery and development of the next generation of imidazole-based therapeutics.[20]

References

-

Al-Hussain, S. A., Al-Hussain, S. A., Al-Amshany, Z. M., Al-Amshany, Z. M., Al-Amshany, Z. M., Al-Hazzani, A. A., Al-Hazzani, A. A., Al-Hazzani, A. A., Al-Ghamdi, M. A., Al-Ghamdi, M. A., Al-Ghamdi, M. A., Al-Ghamdi, M. A., & Al-wasel, S. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-

Arora, R., Singh, A., & Sharma, D. (2024). A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Authorea Preprints. [Link]

-

Chaudhary, P., & Kumar, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Authorea Preprints. [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (2024). Authorea. [Link]

-

Gupta, V., & Singh, A. (2024). Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Authorea Preprints. [Link]

-

Al-Hussain, S. A., Al-Amshany, Z. M., Al-Hazzani, A. A., Al-Ghamdi, M. A., & Al-wasel, S. H. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules, 14(9), 1198. [Link]

-

Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Eurasian Journal of Medical and Clinical Sciences, 1(4). [Link]

-

An acumen into anticancer efficacy of imidazole derivatives. (2024). AIMS Press. [Link]

-

Kushwaha, P. M. K., Pal, V., Singh, R. K., Kumar, S., & Singh, V. K. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review. Nanotechnology Perceptions, 20(S12), 622-630. [Link]

-

Khan, M. A., Kumar, S., & Drabu, S. (2013). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Iranian Journal of Pharmaceutical Research, 12(4), 815. [Link]

-

Al-Hussain, S. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI. [Link]

-

Mechanisms of action in antifungal drugs. (n.d.). EBSCO. [Link]

-

Sharma, A., Kumar, V., & Marwaha, R. K. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1(7), 253-260. [Link]

-

Andrei, G. Ş., Andrei, B. F., & Rahela, P. (2021). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Mini-Reviews in Medicinal Chemistry, 21(11), 1380-1392. [Link]

-

Ferreira, M., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1088. [Link]

-

Kamal, A., et al. (2015). Biological Significance of Imidazole-based Analogues in New Drug Development. Current Drug Targets, 16(10), 1094-1113. [Link]

-

Pfaller, M. A. (2006). Resistance to Antifungal Agents: Mechanisms and Clinical Impact. Clinical Infectious Diseases, 43(Supplement_1), S3-S13. [Link]

-

Imasuen, I. E., & Obasuyi, O. (1991). Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives. Agents and Actions, 33(1-2), 154-159. [Link]

-

Allen, D., & Wilson, J. W. (2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls. [Link]

-

Sharma, A., Kumar, V., & Marwaha, R. K. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

Ahmad, A., & Khan, A. (2019). Antifungals: Mechanism of Action and Drug Resistance. In New and Future Developments in Microbial Biotechnology and Bioengineering (pp. 245-256). Elsevier. [Link]

-

Zhang, L., et al. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 34(2), 340-437. [Link]

-

G, S., & S, N. (2019). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link]

-

Gupta, P. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2). [Link]

-

Baviskar, A. T., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry, 64(16), 11631-11670. [Link]

-

Kumar, G., et al. (2016). Imidazoles as potential anticancer agents. RSC Advances, 6(10), 8086-8108. [Link]

-

Vidal, D., et al. (2021). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Molecules, 26(15), 4595. [Link]

-

Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2024). Taylor & Francis Online. [Link]

-

Imidazoles as cytochrome P450 enzymes inhibitors. (n.d.). ResearchGate. [Link]

-

Gupta, P. (2015). Synthesis of Bioactive Imidazoles: A Review. ResearchGate. [Link]

-

A review: Imidazole synthesis and its biological activities. (n.d.). IJRAR. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. Molecules, 21(9), 1174. [Link]

-

IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. (n.d.). IJRAR.org. [Link]

-

The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]

-

Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology, 21(23), 3187-3192. [Link]

-

Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.). ResearchGate. [Link]

-

Kumar, V., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 1-28. [Link]

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. ijrar.org [ijrar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scialert.net [scialert.net]

- 5. scispace.com [scispace.com]

- 6. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benthamdirect.com [benthamdirect.com]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 13. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nano-ntp.com [nano-ntp.com]

- 18. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. ijsred.com [ijsred.com]

- 21. ijpsjournal.com [ijpsjournal.com]

- 22. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 23. jchemrev.com [jchemrev.com]

- 24. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Sci-Hub. Synthesis of Bioactive Imidazoles: A Review / Chemical Sciences Journal, 2015 [sci-hub.box]

A Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic Acid and its Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-2-(methylsulfanyl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound recognized not for a well-defined intrinsic biological activity, but as a crucial scaffold in medicinal chemistry. Its structure represents a key building block for the synthesis of potent and selective kinase inhibitors. Notably, derivatives of this imidazole core have been investigated as inhibitors of Transforming Growth Factor-β Receptor I (TGF-βRI) and Polo-like Kinase 1 (Plk1), both significant targets in oncology and other therapeutic areas.[1][2]

This guide moves beyond a theoretical discussion of a single molecule. Instead, it provides a comprehensive, field-proven framework for elucidating the mechanism of action (MoA) of novel kinase inhibitors derived from this imidazole scaffold. We will use the inhibition of the TGF-β signaling pathway as a primary example to illustrate the causality behind experimental choices, present self-validating protocols, and ground our approach in authoritative scientific principles. The methodologies detailed herein are designed to take a candidate molecule from initial hypothesis to mechanistic validation, providing the robust data package required for advanced drug development.

The Imidazole Scaffold: A Privileged Structure in Kinase Inhibition

The imidazole ring is a common motif in many biologically active molecules and approved drugs.[3] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent scaffold for interacting with the active sites of enzymes, particularly kinases.[4] Kinases play a pivotal role in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer.[4][5]

Derivatives of the this compound core are frequently explored in the development of:

-

TGF-βRI Inhibitors : The TGF-β pathway is crucial in cell growth, differentiation, and immune regulation.[1] Its overactivation is implicated in fibrosis and cancer progression.[5]

-

Polo-like Kinase 1 (Plk1) Inhibitors : Plk1 is a key regulator of the cell cycle, and its overexpression is common in many human cancers, making it an attractive anticancer drug target.[6][7]

The core hypothesis for compounds derived from this scaffold is that they act as ATP-competitive inhibitors , binding to the kinase domain of the target enzyme and preventing the phosphorylation of downstream substrates.

Proposed Mechanism of Action: Inhibition of the TGF-βRI Signaling Pathway

The TGF-β signaling cascade is initiated when the TGF-β ligand binds to the TGF-β Type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β Type I receptor (TGF-βRI), also known as ALK5.[5][8] This phosphorylation event activates the TGF-βRI kinase, which in turn phosphorylates downstream signaling proteins, primarily SMAD2 and SMAD3. Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes involved in cellular processes like epithelial-mesenchymal transition (EMT) and immune suppression.

Our hypothetical inhibitor, derived from the this compound scaffold, is proposed to interrupt this cascade at a critical juncture.

Hypothesized Mechanism: The inhibitor binds to the ATP-binding pocket of the TGF-βRI kinase domain. This binding event physically obstructs the binding of ATP, preventing the kinase from transferring a phosphate group to its SMAD substrates. Consequently, the downstream signaling cascade is blocked.

Visualizing the Proposed Pathway and Point of Inhibition

Caption: Proposed mechanism of TGF-βRI inhibition by an imidazole-based compound.

Experimental Workflow for Mechanism of Action Elucidation

A rigorous, multi-step process is required to validate the hypothesized mechanism. This workflow ensures that data from biochemical, biophysical, and cellular assays are integrated to build a cohesive and defensible MoA model.

Visualizing the Experimental Workflow

Caption: A four-phase workflow for validating kinase inhibitor mechanism of action.

Detailed Experimental Protocols

Phase 1: Target Engagement & Biochemical Characterization

The primary goal of this phase is to confirm direct binding to the target kinase and quantify the potency of inhibition.

5.1.1 Protocol: Biochemical TGF-βRI (ALK5) Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the isolated TGF-βRI enzyme.

-

Principle: A radiometric or fluorescence-based assay measures the transfer of phosphate from ATP to a peptide substrate by the kinase. Inhibition is quantified by the reduction in signal.

-

Methodology:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

Dispense 5 µL of recombinant human TGF-βRI (activated) into a 96-well plate.

-

Add 2 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include DMSO as a vehicle control.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 3 µL of a mixture containing a biotinylated peptide substrate and [γ-³³P]ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated, phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

5.1.2 Expected Data & Interpretation

The results of these experiments quantify the direct interaction between the inhibitor and its target.

| Parameter | Technique | Typical Value Range | Interpretation |

| IC50 | Biochemical Assay | 1 - 500 nM | Potency of enzyme inhibition. Lower values indicate higher potency. |

| Kd (Dissociation Constant) | SPR / ITC | 1 - 500 nM | Binding affinity. Lower values indicate a stronger binding interaction. |

| Target Engagement | CETSA | Positive Shift | A positive thermal shift confirms the compound binds to and stabilizes the target protein inside the cell. |

Phase 2: Cellular Target Validation

This phase confirms that the compound engages the target within a cellular environment and inhibits its function.

5.2.1 Protocol: Western Blot for Phospho-SMAD2 (p-SMAD2)

-

Objective: To measure the inhibition of TGF-βRI-mediated SMAD2 phosphorylation in a cellular context.

-

Principle: TGF-β stimulation induces phosphorylation of SMAD2. An effective inhibitor will block this increase. Western blotting uses specific antibodies to detect total and phosphorylated SMAD2 levels.

-

Methodology:

-

Plate cells (e.g., A549 lung carcinoma cells) and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for 4-6 hours.

-

Pre-treat the cells with the test compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against p-SMAD2 (Ser465/467).

-

After washing, incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total SMAD2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Interpretation: A potent inhibitor will show a dose-dependent decrease in the p-SMAD2 signal upon TGF-β stimulation, with little to no effect on total SMAD2 levels.

Conclusion: Building a Self-Validating Mechanistic Narrative

The investigation into the mechanism of action of a novel compound like this compound or its derivatives requires a logical and iterative experimental cascade. By starting with direct biochemical engagement and moving through cellular target validation to functional outcomes, a researcher can build a robust and compelling data package. Each phase serves to validate the previous one: a potent biochemical IC50 is only meaningful if it translates to the inhibition of substrate phosphorylation in a cell, which in turn must lead to a measurable change in downstream gene expression and cell phenotype. This integrated approach, grounded in authoritative protocols, is essential for advancing promising chemical scaffolds from the bench toward clinical development.

References

-

Wilkinson, C. F., Hetnarski, K., & Yellin, T. O. (1972). Imidazole derivatives--a new class of microsomal enzyme inhibitors. Biochemical Pharmacology. Available at: [Link]

-

Various Authors. Imidazoles as cytochrome P450 enzymes inhibitors. ResearchGate. Available at: [Link]

-

El-Gamal, M. I., et al. (2024). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). PubMed Central. Available at: [Link]

-

Various Authors. A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. Available at: [Link]

-

Various Authors. Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. ResearchGate. Available at: [Link]

-

Park, J. E., et al. (2021). Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD) Inhibitors and Their Prodrugs. PubMed Central. Available at: [Link]

-

Bonafoux, D., et al. (2009). 2-Aminoimidazoles inhibitors of TGF-beta receptor 1. PubMed. Available at: [Link]

-

Park, J. E., et al. (2020). Identification of a New Heterocyclic Scaffold for Inhibitors of the Polo-Box Domain of Polo-like Kinase 1. PubMed Central. Available at: [Link]

-